molecular formula C11H12N2O2S B13253837 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B13253837
M. Wt: 236.29 g/mol
InChI Key: VLELLLPYECTQMU-UHFFFAOYSA-N
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Description

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused thiazole-pyridine core. Its structure includes a thiazolo[5,4-b]pyridine scaffold substituted with an ethyl group at position 6, methyl groups at positions 4 and 5, and a carboxylic acid moiety at position 3.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2S/c1-4-7-5(2)6(3)8-9(11(14)15)13-16-10(8)12-7/h4H2,1-3H3,(H,14,15)

InChI Key

VLELLLPYECTQMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C1C)C)C(=NS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with appropriate thiazole precursors under basic conditions, such as using triethylamine in ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include DNA gyrase in bacteria and specific receptors in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid primarily differ in substituent positions and functional groups. Below is a comparative analysis with key analogs identified from commercial sources (Table 1) .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula* Substituents (Positions) Key Features
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid Not available C₁₂H₁₄N₂O₂S 6-Ethyl, 4-Me, 5-Me, 3-COOH Ethyl group may enhance lipophilicity
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid 2059944-54-4 C₁₃H₁₅N₂O₂S 4-Me, 6-Me, 5-(propan-2-yl), 3-COOH Isopropyl group increases steric bulk
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile 5407-93-2 C₈H₈N₄O₃ 4-Me, 6-Me, 5-NO₂, 3-CN, 2-ketone Nitro and nitrile groups enhance reactivity

*Molecular formulas are calculated based on structural analysis.

Key Findings:

Substituent Effects on Lipophilicity: The ethyl group at position 6 in the target compound likely confers moderate lipophilicity compared to the isopropyl-substituted analog (CAS 2059944-54-4), which may exhibit higher hydrophobicity due to its branched alkyl chain .

The nitro and nitrile groups in CAS 5407-93-2 introduce electron-withdrawing effects, which may alter reactivity or metabolic stability compared to carboxylic acid derivatives.

Biological Relevance :

  • While specific data for the target compound are unavailable, thiazolo-pyridine derivatives are frequently explored for kinase inhibition (e.g., JAK2, EGFR) due to their ability to mimic ATP-binding motifs .
  • The isopropyl-substituted analog (CAS 2059944-54-4) is commercially available for research use, suggesting its utility as a lead compound in drug discovery.

Biological Activity

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is C11H12N2OSC_{11}H_{12}N_2OS, with a molecular weight of approximately 220.29 g/mol. The structure features a thiazole ring fused to a pyridine ring, contributing to its unique biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₂N₂OS
Molecular Weight220.29 g/mol
IUPAC Name6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
CAS Number2059975-19-6

Synthesis

The synthesis of this compound typically involves the annulation of a thiazole ring to a pyridine ring. Common methods include reactions with hydrazonoyl halides in the presence of solvents like ethanol and triethylamine. This synthetic approach allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication. The compound's structural features may enhance its affinity for such targets.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity in various assays. In vitro studies suggest that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators.

Anticancer Activity

Preliminary investigations into the anticancer properties of thiazole derivatives indicate that they may induce apoptosis in cancer cells through multiple mechanisms. These include the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity : A study assessed several thiazole derivatives against various bacterial strains. The results indicated that compounds with similar structures to 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Studies : In a carrageenan-induced paw edema model in rats, compounds structurally related to this thiazolo-pyridine showed significant reductions in edema compared to controls. The effective doses (ED50) were calculated to be lower than those for traditional anti-inflammatory drugs like indomethacin.
  • Cell Proliferation Assays : In vitro assays using cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation significantly. The mechanism appears to involve the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

The biological activity of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid may be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and proliferative processes.
  • Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate inflammation and apoptosis.

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